2-(3-(Bromomethyl)piperidin-1-yl)pyrimidine
Description
Properties
IUPAC Name |
2-[3-(bromomethyl)piperidin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3/c11-7-9-3-1-6-14(8-9)10-12-4-2-5-13-10/h2,4-5,9H,1,3,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEXOAMBFWHTYCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CC=N2)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Bromomethyl)piperidin-1-yl)pyrimidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel.
Bromomethylation: The piperidine ring is then bromomethylated using reagents like bromomethyl acetate or bromomethyl methyl ether under acidic conditions.
Coupling with Pyrimidine: The bromomethylated piperidine is then coupled with a pyrimidine derivative through nucleophilic substitution reactions, often using bases like potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Bromomethyl)piperidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrimidine or piperidine rings.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.
Oxidation Products: Hydroxylated or carbonylated derivatives.
Reduction Products: Reduced forms of the pyrimidine or piperidine rings.
Scientific Research Applications
2-(3-(Bromomethyl)piperidin-1-yl)pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with a piperidine moiety and has applications in drug development because of its structural characteristics. The bromomethyl group enhances the compound's reactivity, making it a valuable intermediate in chemical transformations, specifically nucleophilic substitution reactions where nucleophiles replace the bromine atom. Research indicates that compounds similar to this compound exhibit biological activities; however, the specific biological activity of this compound is still under investigation, though its structural features suggest promising avenues for further research.
Synthesis
The synthesis of this compound typically involves several steps:
- further studies using techniques like molecular docking and in vitro assays will help elucidate these interactions.
- Studies focusing on the interaction of this compound with biological targets are crucial for understanding its mechanism of action.
- Preliminary data suggest that it may interact with specific receptors or enzymes involved in cellular signaling pathways.
Potential Applications
this compound has potential applications in drug development. Studies that focus on the interaction of this compound with biological targets are crucial for understanding its mechanism of action. Preliminary data suggest that it may interact with specific receptors or enzymes involved in cellular signaling pathways. Further studies using techniques like molecular docking and in vitro assays will help elucidate these interactions.
Structural Similarity
Several compounds share structural similarities with this compound. The uniqueness of this compound lies in its specific combination of a brominated piperidine and pyrimidine, which may provide distinct biological activities compared to these similar compounds.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine | Contains a pyrrolo-pyrimidine structure | Exhibits strong kinase inhibition properties |
| 2-(Pyridin-2-yl)pyrimidine | Substituted pyridine instead of piperidine | Potential anti-inflammatory activity |
| 6-Bromopicolinamide | Brominated picolinamide structure | Antibacterial properties |
Mechanism of Action
The mechanism of action of 2-(3-(Bromomethyl)piperidin-1-yl)pyrimidine involves its interaction with biological targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . The piperidine and pyrimidine rings can interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared below with structurally related pyrimidine and heterocyclic derivatives, focusing on substituent effects, biological activity, and synthetic utility.
2.1. Structural and Functional Comparisons
Table 1: Key Features of 2-(3-(Bromomethyl)piperidin-1-yl)pyrimidine and Analogs
2.2. Substituent Effects on Reactivity and Bioactivity
- Bromomethyl vs. Bromoethyl Groups : The bromomethyl group in the target compound offers steric compactness compared to bromoethyl analogs (e.g., 7-(2-bromoethyl)-4-chloro-pyrrolo[2,3-d]pyrimidine). This may enhance electrophilicity, favoring nucleophilic substitution reactions in biological systems or synthetic pathways .
- Piperidine Linker Variations : Piperidinyl-ethylthio substituents (as in antifungal pyrimidines) demonstrate that sulfur-based linkers improve membrane permeability, whereas the bromomethyl-piperidine group in the target compound may prioritize covalent binding over passive diffusion .
- Linker Length and Flexibility : Piperidin-1-yl-propoxyphenyl derivatives (e.g., ) use a longer propoxy linker, which increases spatial flexibility and may enhance interactions with deep binding pockets in enzymes. In contrast, the bromomethyl group’s rigidity could limit conformational adaptability but improve target residence time .
Biological Activity
2-(3-(Bromomethyl)piperidin-1-yl)pyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and implications for drug development, supported by data tables and case studies.
Chemical Structure and Properties
The compound's structure features a pyrimidine ring substituted with a piperidine moiety, which enhances its solubility and bioavailability. The bromomethyl group is crucial for its reactivity and biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. It has been noted that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines.
These values indicate strong activity compared to standard chemotherapeutic agents like erlotinib, which has higher IC50 values (19.51, 23.61, and 15.83 µM for the respective cell lines) .
Antiviral Properties
The compound is also being explored for antiviral applications. Similar compounds have shown inhibitory effects against influenza A virus, suggesting that this compound may possess comparable properties .
Antimicrobial Activity
The antimicrobial efficacy of pyrimidine derivatives has been documented extensively. For instance, compounds analogous to this compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| E. coli | 200 | |
| S. aureus | 400 | |
| K. pneumoniae | 600 |
These findings underscore the potential of this compound in developing new antimicrobial agents.
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation and viral replication.
- Receptor Modulation: It could modulate receptor activity, affecting signaling pathways critical for cell survival and growth.
The specific molecular mechanisms remain under investigation but are likely to involve complex interactions with cellular proteins and nucleic acids.
Case Studies
- Cytotoxicity Assays: In vitro studies demonstrated that the compound significantly reduced cell viability in MCF-7 cells, with a notable dose-dependent response observed.
- Antimicrobial Testing: A series of synthesized derivatives were tested against multiple bacterial strains, revealing promising results that warrant further exploration in clinical settings.
Q & A
Q. Table 1: Key Impurities and Detection Methods
| Impurity Type | Detection Method | Reference |
|---|---|---|
| Piperidine side-products | HPLC-MS (m/z 180–250) | |
| Dehalogenated derivatives | GC-MS (loss of Br isotope) |
Q. Table 2: Crystallographic Parameters
| Parameter | Value | Source |
|---|---|---|
| Space Group | P1 | |
| Unit Cell Volume | 935.0 ų | |
| Resolution Limit | 0.84 Å |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
